Methyl laurate

概述

描述

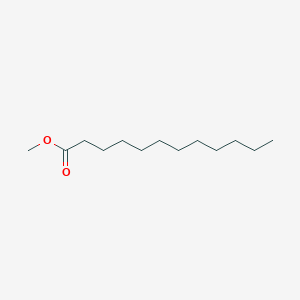

月桂酸甲酯,也称为十二烷酸甲酯,是一种从月桂酸衍生的脂肪酸甲酯。它是一种无色至淡黄色的液体,具有特征性气味。该化合物常见于各种天然来源,包括椰子油和棕榈仁油。 月桂酸甲酯因其表面活性剂特性而广泛用于生物柴油的生产以及食品、化妆品和制药行业 .

准备方法

合成路线和反应条件: 月桂酸甲酯可以通过在酸性催化剂(如硫酸)存在下,月桂酸与甲醇的酯化反应合成。 该反应通常需要长时间沸腾才能获得高产率 . 另一种方法是使用离子液体作为催化剂,这种方法可以提供更高的转化率和更易于循环利用等优点 .

工业生产方法: 在工业环境中,月桂酸甲酯通常通过连续酯化工艺生产。例如,月桂酸和甲醇在使用 Amberlyst 15 作为催化剂的微型固定床反应器中发生反应。 最佳条件包括 110°C 的温度、5 分钟的停留时间和 94 g/L 的进料浓度,从而获得 98% 的产率和 99% 的纯度 .

化学反应分析

Reaction Conditions and Catalytic Performance

| Catalyst | Molar Ratio (MeOH:Lauric Acid) | Temperature (°C) | Time (h) | Conversion (%) | Source |

|---|---|---|---|---|---|

| [C₃SO₃Hnhp]HSO₄ | 9:1 | 70 | 1 | 95.33 | |

| [Hnmp]HSO₄ | 6:1 | 70 | 2 | 97.41 | |

| H₂SO₄ (Traditional) | 6:1 | 70 | 2 | ~97.0 |

Key Findings :

-

Ionic liquids like [C₃SO₃Hnhp]HSO₄ and [Hnmp]HSO₄ achieve near-quantitative conversions (>95%) under mild conditions (70°C, 1–2 h) while eliminating corrosion and separation issues associated with H₂SO₄ .

-

Catalyst recyclability: [C₃SO₃Hnhp]HSO₄ retains >90% activity after five cycles .

Hydrolysis and Environmental Degradation

This compound undergoes hydrolysis and photodegradation, impacting its environmental persistence:

Hydrolysis Kinetics

| pH | Temperature (°C) | Half-Life | Source |

|---|---|---|---|

| 9 | 25 | 5.14 days | |

| 7 | 25 | 7.28 years |

Mechanisms :

-

Alkaline Hydrolysis : At pH 9, ester bonds cleave via nucleophilic attack by OH⁻, yielding lauric acid and methanol .

-

Neutral Hydrolysis : Extremely slow at pH 7 due to low water reactivity, as predicted by HYDROWIN models .

Photodegradation

-

Atmospheric Oxidation : Reacts with hydroxyl radicals (- OH) in air, with a calculated half-life of 0.811 days .

-

Aquatic Fate : Low water solubility (7.76 mg/L at 25°C) limits biodegradation; acute toxicity to algae and invertebrates observed at 0.01–1.0 mg/L .

Catalytic Deoxygenation for Biofuel Production

This compound serves as a model compound for renewable diesel production via deoxygenation over Ni-based catalysts:

Reaction Pathways and Product Yields

Mechanistic Insights :

-

Hydrodeoxygenation (HDO) : Produces dodecane (C₁₂H₂₆) via direct removal of oxygen as H₂O .

-

Decarboxylation/Decarbonylation : Generates undecane (C₁₁H₂₄) by cleaving the C–C bond adjacent to the carbonyl group .

-

Acidic supports (e.g., HZSM-5) enhance cracking and HDO activity, while neutral supports (e.g., C) favor oxygen retention .

Thermal Decomposition

Under extreme conditions, this compound decomposes into smaller hydrocarbons and CO₂:

Stability and Reactivity

科学研究应用

Biodiesel Production

Overview

Methyl laurate is recognized as a promising biodiesel component due to its favorable properties, such as high cetane number and low viscosity. It can be synthesized through the transesterification of triglycerides or the esterification of fatty acids with methanol.

Synthesis Methods

Recent studies have focused on optimizing the synthesis of this compound using various catalysts, particularly ionic liquids. For instance, one study demonstrated that using Brønsted acid ionic liquids as catalysts can achieve a conversion rate of over 95% for lauric acid under optimal conditions (molar ratio of methanol to lauric acid at 9:1, temperature at 70°C) .

Performance Comparison

The following table summarizes the catalytic performance of different ionic liquids in the synthesis of this compound:

| Catalyst Type | Conversion Rate (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| [C₃SO₃Hnhp]HSO₄ | 95.33 | 1 | 70 |

| [Hmim]HSO₄ | 62.83 | 4 | 100 |

| [Hnmp]HSO₄ | 96.78 | 4 | 100 |

Surfactant Applications

Overview

this compound exhibits surfactant properties due to its amphiphilic nature, making it suitable for use in detergents and emulsifiers. Its ability to reduce surface tension enhances its effectiveness in cleaning products.

Case Study: Adsorption Behavior

A study investigated the adsorption behavior of this compound on sub-bituminous coal surfaces using molecular dynamics simulations. The findings indicated that this compound forms stronger hydrogen bonds with oxygen-containing groups on coal compared to dodecane, suggesting its potential as a collector in coal flotation processes .

Food Industry

Overview

this compound is utilized as a flavoring agent and emulsifier in food products due to its low toxicity and pleasant aroma. It can enhance the stability of emulsions in food formulations.

Safety Profile

Toxicological assessments indicate that this compound has a low risk profile; it caused only slight skin irritation in animal studies but showed reversibility within two weeks . This safety profile supports its use in food applications.

Pharmaceutical Applications

Overview

In pharmaceuticals, this compound serves as an excipient and solubilizing agent for drug formulations. Its ability to enhance the bioavailability of poorly soluble drugs is particularly valuable.

Research Findings

Studies have shown that this compound can improve the solubility of various compounds, making it a candidate for use in drug delivery systems . Its compatibility with other pharmaceutical ingredients enhances its utility in formulation development.

作用机制

月桂酸甲酯主要通过其表面活性剂特性发挥作用。它降低表面张力,使其能够与脂质膜相互作用并破坏微生物细胞壁。这种机制在其抗菌应用中尤其有用。 此外,在氢化反应中,月桂酸甲酯被还原为月桂醇,月桂醇可以进一步参与各种生化途径 .

类似化合物:

肉豆蔻酸甲酯: 另一种从肉豆蔻酸衍生的脂肪酸甲酯。

棕榈酸甲酯: 源自棕榈酸。

硬脂酸甲酯: 源自硬脂酸。

比较: 月桂酸甲酯的独特之处在于,与肉豆蔻酸甲酯、棕榈酸甲酯和硬脂酸甲酯相比,其碳链长度更短。这种更短的链长导致不同的物理性质,例如较低的熔点和沸点。 此外,月桂酸甲酯的表面活性剂特性使其在需要乳化和抗菌活性的应用中特别有价值 .

相似化合物的比较

Methyl myristate: Another fatty acid methyl ester derived from myristic acid.

Methyl palmitate: Derived from palmitic acid.

Methyl stearate: Derived from stearic acid.

Comparison: Methyl laurate is unique due to its shorter carbon chain length compared to methyl myristate, methyl palmitate, and methyl stearate. This shorter chain length results in different physical properties, such as lower melting and boiling points. Additionally, this compound’s surfactant properties make it particularly valuable in applications requiring emulsification and antimicrobial activity .

生物活性

Methyl laurate, an ester derived from lauric acid and methanol, has garnered attention for its potential biological activities, particularly in the fields of microbiology and immunology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on immune function, and its applications in biocontrol.

This compound () is a medium-chain fatty acid methyl ester. It can be synthesized through the esterification of lauric acid with methanol, often using catalysts such as Brønsted acid ionic liquids or sulfuric acid. The reaction typically achieves high conversion rates under optimized conditions, such as a methanol-to-lauric acid molar ratio of 6:1 at temperatures around 70°C .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various pathogens. Research indicates that both lauric acid and its derivatives, including this compound, can inhibit the growth of fungi and bacteria.

Case Study: Inhibition of Phytophthora sojae

A study demonstrated that this compound, alongside glycerol monolaurate (GML) and other derivatives, effectively inhibited the mycelial growth of Phytophthora sojae, a pathogen responsible for soybean root and stem rot. The effectiveness was measured by assessing colony diameters after treatment with varying concentrations of this compound:

| Compound | Concentration (mM) | Mycelial Growth (mm) | Inhibition Rate (%) |

|---|---|---|---|

| This compound (MEL) | 0.5 | 45.40 | 35.05 |

| Glycerol Monolaurate (GML) | 0.5 | 50.80 | 27.32 |

| Ethyl Laurate (ETL) | 0.5 | 57.37 | 17.93 |

| This compound (MEL) | 1.28 | - | - |

The study concluded that this compound's toxicity was most pronounced at lower concentrations, indicating its potential as a biocontrol agent against oomycete pathogens .

Immunological Effects

Research has also explored the effects of aliphatic alcohols, including this compound, on immune function. A study investigating the impact of various alcohols on human monocytes found that these compounds could inhibit phagocytosis in a concentration-dependent manner. This suppression could compromise the immune response in individuals with high alcohol consumption, suggesting that this compound may have similar effects .

Applications in Biocontrol and Industry

This compound's antimicrobial properties make it a candidate for use in agricultural biocontrol strategies. Its ability to disrupt microbial membranes suggests potential applications in developing eco-friendly pesticides or preservatives.

Additionally, due to its favorable properties as a surfactant and emulsifier, this compound is utilized in producing polyurethane microcapsules and other industrial applications . Its synthesis from renewable sources like coconut oil further enhances its appeal in sustainable practices .

常见问题

Basic Research Questions

Q. What are the methodological best practices for synthesizing and characterizing methyl laurate in laboratory settings?

this compound synthesis typically involves esterification of lauric acid with methanol using acid catalysts (e.g., H₂SO₄) or enzymatic methods. For reproducible results:

- Purification : Use fractional distillation or column chromatography to isolate this compound from unreacted precursors.

- Characterization : Confirm identity via GC-MS (retention time alignment with standards) and NMR (¹H/¹³C peak assignments for ester functional groups). For novel derivatives, include elemental analysis and high-resolution mass spectrometry .

- Purity Assessment : Quantify using gas chromatography with flame ionization detection (GC-FID), ensuring system suitability parameters (e.g., resolution ≥5 between adjacent peaks) .

Q. How can researchers ensure accurate quantification of this compound in biodiesel blends or biological matrices?

- Sample Preparation : Use internal standards (e.g., methyl undecanoate) to correct for injection variability in GC analysis. For complex matrices, employ solid-phase extraction (SPE) to remove interferents .

- Calibration : Prepare standard curves with this compound concentrations spanning the expected range. Validate method accuracy via spike-recovery experiments (target: 90–110% recovery) .

- Cross-Validation : Compare results with complementary techniques like FTIR (C=O stretch at ~1740 cm⁻¹) or HPLC with UV detection .

Q. What physical properties of this compound are critical for modeling its behavior in fuel or solvent systems?

Key properties include:

- Density and Viscosity : Measure using oscillating U-tube viscometers or rotational rheometers at controlled temperatures.

- Thermodynamic Data : Determine speed of sound and isentropic bulk modulus via ultrasonic interferometry, as these influence fuel injection dynamics .

- Excess Properties : For binary mixtures (e.g., with alkanes), calculate excess molar volume and viscosity deviations using the Redlich-Kister equation to assess non-ideal interactions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported thermodynamic data for this compound?

- Systematic Variation : Test under identical conditions (temperature, pressure, purity) as conflicting studies. For example, replicate viscosity measurements at 25–60°C using calibrated viscometers .

- Error Analysis : Quantify uncertainties from instrument precision (±0.5% for density meters) and sample purity (≥98% by GC).

- Model Validation : Compare experimental data with computational predictions (e.g., molecular dynamics simulations) to identify outliers .

Q. What experimental considerations are critical for studying this compound’s combustion kinetics in shock tube experiments?

- Condition Optimization : Maintain pressures of 3.5–7.0 atm and equivalence ratios (φ) of 0.3–1.4 to mimic realistic combustion environments.

- Ignition Delay Measurement : Use OH* chemiluminescence or pressure trace analysis to detect ignition events. Validate against reference fuels (e.g., n-heptane) .

- Data Interpretation : Derive Arrhenius parameters (activation energy, pre-exponential factor) and compare with mechanisms from kinetic modeling software (e.g., CHEMKIN) .

Q. How can computational methods improve the prediction of this compound’s phase behavior in multicomponent mixtures?

- Force Field Selection : Use all-atom models (e.g., OPLS-AA) to simulate intermolecular interactions in biodiesel-diesel blends.

- Parameterization : Calibrate simulations using experimental excess refractive index data for binary systems (e.g., this compound + pentan-2-ol) .

- Machine Learning : Train algorithms on existing thermodynamic datasets to predict properties like cloud point or cetane number .

Q. Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing discrepancies in this compound’s reported bioactivity data?

- Meta-Analysis : Pool data from multiple studies and apply mixed-effects models to account for variability in experimental protocols.

- Sensitivity Testing : Assess how impurities (e.g., residual catalysts) affect bioactivity outcomes via controlled spiking experiments .

Q. How should researchers validate novel catalytic systems for this compound production?

- Kinetic Profiling : Determine turnover frequency (TOF) and activation energy (Eₐ) using time-resolved product sampling.

- Stability Testing : Monitor catalyst deactivation over 10+ reaction cycles via XRD or TEM to detect structural changes .

属性

IUPAC Name |

methyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDUPQYQJKYHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026889 | |

| Record name | Methyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Water-white liquid; mp = 4.8 deg C; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to pale yellow liquid with a fatty, floral, winey odour | |

| Record name | Dodecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl laurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267 °C, 148.00 °C. @ 18.00 mm Hg | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; miscible with ethyl alcohol, ether, acetone, SOL IN MOST COMMON ORGANIC SOLVENTS, soluble in most organic solvents; insoluble in water | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8702 @ 20 °C/4 °C, 0.863-0.872 | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00411 [mmHg], 4.11X10-3 mm Hg @ 25 °C | |

| Record name | Methyl laurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Water-white liquid | |

CAS No. |

111-82-0 | |

| Record name | Methyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IPS6BI6KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5.2 °C, 5 °C | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。